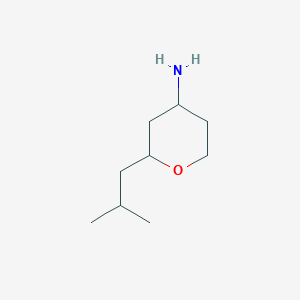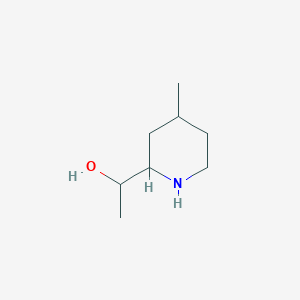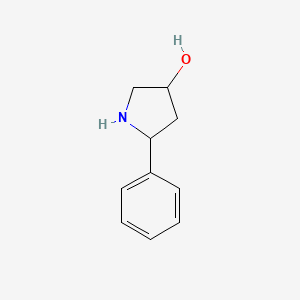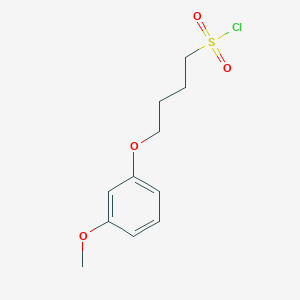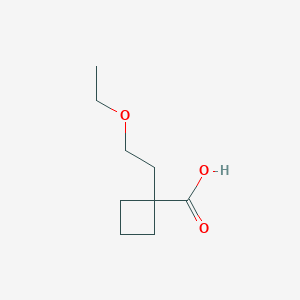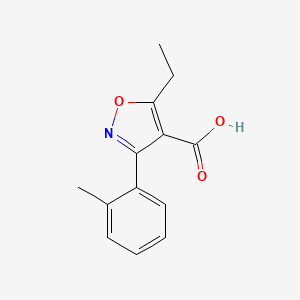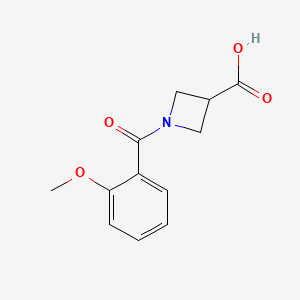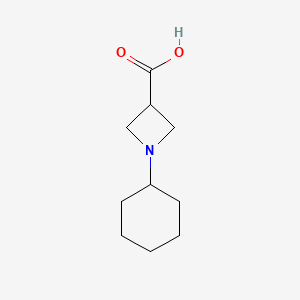
1-(4-甲基-1,3-噻唑-2-基)哌啶-4-醇
描述
“1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol” is a chemical compound with the IUPAC name 1-(4-methyl-1,3-thiazol-2-yl)-4-piperidinone . It has a molecular weight of 196.27 .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidinone group .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol” are not available, thiazole derivatives have been known to exhibit a broad range of chemical and biological properties .
Physical And Chemical Properties Analysis
科学研究应用
Comprehensive Analysis of 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol Applications
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol is a compound with a unique molecular structure that allows for diverse applications in scientific research. Below is a detailed analysis of six distinct applications, each within its own dedicated section.
Antimicrobial Activity: The thiazolyl-piperidinol core has been identified as a promising scaffold for the development of new antimicrobial agents. Research indicates that derivatives of this compound exhibit significant activity against a range of microbial strains, including both Gram-positive and Gram-negative bacteria . This suggests potential for the development of new antibiotics, particularly in an era where antibiotic resistance is a growing concern.
Antifungal Applications: Similarly, the compound’s derivatives have shown promise in antifungal applications. Specific modifications to the thiazolyl moiety have led to compounds with potent activity against fungal species such as Aspergillus niger, which is known to cause a variety of infections in humans . This opens up avenues for new antifungal treatments, especially for immunocompromised patients.
Anti-Inflammatory Properties: The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. The compound’s ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests it could be used to develop new anti-inflammatory medications with potentially fewer side effects than current therapies .
Cancer Research: Thiazole derivatives have been explored for their potential in cancer therapy. They have been found to exhibit cytotoxic activity against various cancer cell lines, indicating their use in the design of chemotherapeutic agents . The compound’s ability to interfere with cell proliferation highlights its potential as a cancer treatment.
Neuroprotective Effects: Research has also delved into the neuroprotective effects of thiazole derivatives. These compounds have shown potential in protecting neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases . This could lead to advancements in therapies for conditions such as Alzheimer’s and Parkinson’s disease.
Antioxidant Capabilities: The antioxidant capabilities of thiazole derivatives are noteworthy. They can scavenge free radicals, thereby protecting cells from oxidative stress . This property is beneficial in preventing diseases associated with oxidative damage, such as atherosclerosis and certain neurodegenerative disorders.
安全和危害
作用机制
Target of Action
The compound 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol is a novel molecule that has been synthesized for potential therapeutic applications Compounds with similar structures, such as those containing thiazole and imidazole rings, have been reported to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels, thereby modulating their functions .
Mode of Action
Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target molecules, thereby modulating their functions .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis . The modulation of these pathways can lead to downstream effects such as the suppression of inflammation, the reduction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . These properties can affect the bioavailability of the compound, which is an important factor in its therapeutic efficacy .
Result of Action
Similar compounds have been reported to exert various effects at the molecular and cellular levels, including the modulation of enzyme activity, the alteration of receptor signaling, the disruption of ion channel function, and the induction of cell death .
Action Environment
The action, efficacy, and stability of 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . For example, the activity of the compound may be enhanced or inhibited by the presence of other molecules that can interact with the same targets . Similarly, the stability of the compound may be affected by factors such as pH and temperature .
属性
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-6-13-9(10-7)11-4-2-8(12)3-5-11/h6,8,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMOFQRRFKVIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)
